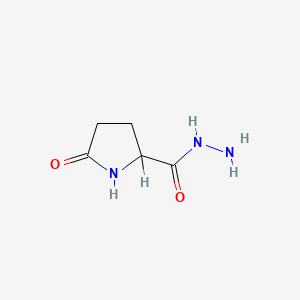

ethyl 3,3-dimethyl-4-oxobutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,3-dimethylbutanoate, also known as tert-Butylacetic acid ethyl ester, is a chemical compound with the molecular formula C8H16O2 . It has an average mass of 144.211 Da and a monoisotopic mass of 144.115036 Da .

Synthesis Analysis

The synthesis of ethyl 3,3-dimethyl-4-oxobutanoate can be achieved through the alkylation of enolate ions . This process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond . The starting reagent for this pathway is ethyl 3-oxobutanoate, also known as ethyl acetoacetate .Molecular Structure Analysis

The molecular structure of ethyl 3,3-dimethyl-4-oxobutanoate consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving ethyl 3,3-dimethyl-4-oxobutanoate primarily involve the alkylation of enolate ions . This process involves the reaction of an enolate ion with an alkyl halide, forming a new carbon-carbon bond .Mecanismo De Acción

Target of Action

Ethyl 3,3-dimethyl-4-oxobutanoate, also known as ethyl acetoacetate, primarily targets enolate ions . Enolate ions play a crucial role in organic chemistry as they are involved in various reactions, including the alkylation of enolate ions .

Mode of Action

The compound interacts with its targets through an S N 2 reaction with alkyl halides . During this reaction, an α-hydrogen is replaced with an alkyl group, and a new C-C bond is formed . The limitations of S N 2 reactions still apply .

Biochemical Pathways

The compound is involved in the alkylation of enolate ions . This process provides routes to a wide variety of carboxylic acids and methyl ketones . The starting reagent for this pathway is ethyl 3-oxobutanoate, also called ethyl acetoacetate, or acetoacetic ester .

Pharmacokinetics

The compound’sboiling point is reported to be 198.8ºC at 760 mmHg , which may influence its absorption, distribution, metabolism, and excretion.

Result of Action

The result of the compound’s action is the formation of a new C-C bond through the alkylation of enolate ions . This leads to the production of a variety of carboxylic acids and methyl ketones .

Action Environment

The action of ethyl 3,3-dimethyl-4-oxobutanoate is influenced by environmental factors such as temperature and pressure. For instance, its boiling point is 198.8ºC at 760 mmHg , suggesting that it may be volatile at high temperatures. This could potentially affect the compound’s stability, efficacy, and action.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3,3-dimethyl-4-oxobutanoate involves the condensation of ethyl acetoacetate with isobutyraldehyde followed by subsequent reduction and esterification reactions.", "Starting Materials": [ "Ethyl acetoacetate", "Isobutyraldehyde", "Sodium borohydride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of ethyl acetoacetate and isobutyraldehyde in the presence of hydrochloric acid to form ethyl 3,3-dimethyl-4-hydroxybutanoate", "Step 2: Reduction of the hydroxy group using sodium borohydride to form ethyl 3,3-dimethyl-4-hydroxybutanoate", "Step 3: Esterification of the hydroxy group with ethanol in the presence of hydrochloric acid to form ethyl 3,3-dimethyl-4-oxobutanoate" ] } | |

Número CAS |

50891-56-0 |

Fórmula molecular |

C8H14O3 |

Peso molecular |

158.2 |

Pureza |

85 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.